molecular formula C10H11ClFNO B13636182 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol

Cat. No.: B13636182
M. Wt: 215.65 g/mol
InChI Key: HLJYMJIEDXYJOG-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol is a chiral azetidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry. Its primary research application is in the design and synthesis of novel pharmaceutical compounds, particularly as a core scaffold for developing inhibitors of various biological targets. The azetidine ring is a saturated four-membered nitrogen heterocycle that is increasingly favored in drug discovery as a conformationally restricted bioisostere for piperidine and other saturated rings, often improving a molecule's potency, metabolic stability, and physicochemical properties [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00776]. The 2-chloro-6-fluorobenzyl substituent provides a distinct aromatic pharmacophore that can be crucial for target binding through pi-stacking and hydrophobic interactions. The presence of the polar 3-ol group on the azetidine ring introduces a hydrogen bond donor/acceptor capability, which can be critical for solubility and specific interactions with enzyme active sites. This unique combination of features makes this compound a versatile precursor for constructing focused libraries in lead optimization campaigns, especially in the research areas of central nervous system (CNS) disorders, oncology, and infectious diseases where azetidine-containing molecules have shown significant promise [https://www.sciencedirect.com/science/article/abs/pii/S0223523419306785]. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11ClFNO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

HLJYMJIEDXYJOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Chloro 6 Fluorobenzyl Azetidin 3 Ol

Retrosynthetic Analysis of the Target Azetidinol (B8437883) System

A thorough retrosynthetic analysis is crucial for devising efficient synthetic routes to the target molecule, 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol. This process involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors.

Strategic Disconnections for Azetidine (B1206935) Ring Formation

The primary challenge in synthesizing azetidines is the formation of the strained four-membered ring. researchgate.net Common strategies for ring construction guide the primary retrosynthetic disconnections. The two most prominent disconnections for the azetidine ring involve breaking one C-N bond and one C-C bond, or two C-N bonds, which correspond to intramolecular nucleophilic substitution and cycloaddition reactions, respectively.

Disconnection A: Intramolecular Cyclization: The most common approach involves disconnecting one of the C-N bonds, leading to a linear precursor. researchgate.net This disconnection points to a 1,3-amino alcohol derivative with a leaving group on the third carbon (e.g., a halide or sulfonate ester) or an epoxide precursor. The forward reaction is an intramolecular SN2 cyclization where the nitrogen atom acts as the nucleophile. nih.govfrontiersin.org

Disconnection B: [2+2] Cycloaddition: An alternative disconnection breaks the C2-C3 and N1-C4 bonds simultaneously. This suggests a [2+2] cycloaddition as the key ring-forming step. In the forward synthesis, this would involve the reaction of an imine with an alkene or a ketene (B1206846) with an imine. mdpi.comchemrxiv.org The latter, known as the Staudinger synthesis, yields an azetidin-2-one (B1220530) (a β-lactam), which would require subsequent modification to achieve the target structure. mdpi.com

Installation of the Halogenated Benzyl (B1604629) and Hydroxyl Moieties

The tertiary alcohol and the 2-chloro-6-fluorobenzyl group at the C3 position are key features of the target molecule. Retrosynthetically, these two groups can be installed simultaneously by disconnecting the C3-benzyl bond.

This disconnection leads to a key intermediate: N-protected-azetidin-3-one . The forward reaction would involve a Grignard reaction, where a 2-chloro-6-fluorobenzyl magnesium halide is added to the azetidin-3-one (B1332698) core. nih.govnih.gov This is a powerful and direct method for creating the C3-quaternary center and the tertiary alcohol.

The required Grignard reagent can be prepared from 2-chloro-6-fluorobenzyl chloride or bromide. chemsrc.com The synthesis of this benzyl halide typically starts from 2-chloro-6-fluorotoluene (B1346809) via radical chlorination. google.com The precursor, N-protected-azetidin-3-one, can be synthesized through various routes, including the oxidation of the corresponding azetidin-3-ol (B1332694) or via cycloaddition pathways. colab.wsnih.gov

Combining these disconnections, a plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor 1Precursor 2
This compoundN-protected-azetidin-3-one2-Chloro-6-fluorobenzylmagnesium halide

Cyclization Strategies for Azetidine Ring Construction

Based on the retrosynthetic analysis, several forward synthetic strategies can be employed to construct the azetidine ring. These methods are often categorized by the key ring-forming reaction.

Intramolecular Nucleophilic Substitution Reactions

The formation of an azetidine ring via intramolecular cyclization is a widely used and reliable method. nih.govorganic-chemistry.org This strategy typically involves a precursor containing a nucleophilic nitrogen atom and an electrophilic carbon atom separated by a two-carbon chain.

One effective variant of this approach is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org For instance, a suitably protected cis-3,4-epoxy amine can undergo regioselective ring-opening upon treatment with a Lewis acid catalyst, such as Lanthanum(III) triflate (La(OTf)₃), to yield the corresponding azetidin-3-ol derivative. nih.govfrontiersin.org The reaction proceeds in high yields and demonstrates tolerance for various functional groups. frontiersin.org While most reported examples involve intermolecular reactions, the principles can be applied to intramolecular cyclizations, which are often favored for forming small rings. nih.govacs.org

Table 1: Comparison of Intramolecular Cyclization Precursors

Precursor TypeLeaving Group/FunctionalityTypical ConditionsReference
γ-Amino halide-Cl, -Br, -IBase (e.g., K₂CO₃, NaH) nih.gov
γ-Amino sulfonate-OMs, -OTsBase rsc.org
Epoxy amineEpoxideLewis Acid (e.g., La(OTf)₃) nih.govfrontiersin.org

[2+2] Cycloaddition Reactions (Photochemical and Metal-Catalyzed)

Cycloaddition reactions provide a convergent and efficient route to four-membered rings. rsc.orgmdpi.com For azetidine synthesis, the most relevant are [2+2] cycloadditions.

Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can produce azetidines. chemrxiv.orgacs.org Recent advancements utilize visible-light-mediated triplet energy transfer, allowing for milder and more general reaction conditions. chemrxiv.orgspringernature.com For example, an iridium photocatalyst can be used for the [2+2] cycloaddition between oximes and olefins. chemrxiv.org This method offers operational simplicity and broad functional group tolerance. chemrxiv.org

Metal-Catalyzed [2+2] Cycloadditions: The Staudinger synthesis, the reaction of a ketene with an imine, is a classic and highly versatile method for synthesizing β-lactams (azetidin-2-ones). mdpi.com While this does not directly yield the target structure, the resulting β-lactam can be a valuable intermediate, which may be reduced to the corresponding azetidine. The reaction is often performed by generating the ketene in situ from an acyl chloride and a tertiary amine. mdpi.com

Table 2: Overview of [2+2] Cycloaddition Strategies for Azetidine Synthesis

Reaction NameReactantsKey Intermediate/ProductConditionsReference
Aza Paternò-BüchiImine + AlkeneAzetidineVisible light, photocatalyst chemrxiv.orgacs.orgspringernature.com
Staudinger SynthesisKetene + ImineAzetidin-2-one (β-Lactam)Base (e.g., Et₃N) mdpi.com

Strain-Release Homologation and Ring Contraction Methods

Advanced synthetic strategies leverage the ring strain of precursor molecules to drive the formation of the azetidine ring. rsc.org

Strain-Release Homologation: A novel method for the modular construction of azetidines utilizes the high ring strain of azabicyclo[1.1.0]butane. acs.orgthieme-connect.com In this process, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. The resulting boronate complex undergoes a 1,2-migration upon N-protonation, which cleaves the central C-N bond to relieve ring strain and form a functionalized azetidine. acs.org This methodology is stereospecific and applicable to a wide range of boronic esters. acs.orgthieme-connect.com

Ring Contraction Methods: Azetidines can also be synthesized via the ring contraction of larger heterocyclic systems. For example, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition and subsequent ring contraction in the presence of a base like potassium carbonate to yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This approach allows for the efficient incorporation of various nucleophiles, such as alcohols and amines, into the final azetidine structure. rsc.org Another strategy involves the thermal isomerization of 2-(bromomethyl)aziridines to 3-bromoazetidines, which can be further functionalized. rsc.org

Introduction of the 2-Chloro-6-fluorobenzyl Moiety

A pivotal step in the synthesis of this compound is the formation of the carbon-carbon bond between the azetidine C3 position and the 2-chloro-6-fluorobenzyl group. This can be accomplished through several powerful synthetic methods, including organometallic additions and modern cross-coupling reactions.

Organometallic Reagent Additions to Azetidinones

One of the most direct methods for installing the 2-chloro-6-fluorobenzyl group and simultaneously generating the tertiary alcohol is the addition of an organometallic reagent to an N-protected azetidin-3-one precursor. Grignard and organolithium reagents are commonly employed for this type of transformation. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org

The synthesis begins with the preparation of the organometallic species from 2-chloro-6-fluorobenzyl halide. For instance, the Grignard reagent, 2-chloro-6-fluorobenzylmagnesium bromide, can be formed by reacting the corresponding benzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edu This reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an N-protected azetidin-3-one (e.g., N-Boc-azetidin-3-one). organic-chemistry.orguni-muenchen.de A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound. libretexts.org

The choice of the nitrogen protecting group on the azetidinone is crucial, as it influences the reagent's stability and reactivity. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under the reaction conditions and its relative ease of removal.

Reagent TypePrecursorTypical ConditionsKey Features
Grignard Reagent 2-Chloro-6-fluorobenzyl bromide + MgAnhydrous THF or Et₂O, 0°C to RTReadily prepared; highly reactive nucleophile.
Organolithium Reagent 2-Chloro-6-fluorobenzyl chloride + n-BuLi or Li metalAnhydrous THF, low temperature (-78°C)More reactive than Grignard reagents; requires stricter anhydrous and temperature control. saskoer.ca

Alkylation and Cross-Coupling Strategies

Alternative strategies for introducing the benzyl moiety involve alkylation or transition-metal-catalyzed cross-coupling reactions. While direct C-alkylation at the C3 position of an azetidine enolate can be challenging, N-alkylation is a robust method for functionalizing the azetidine nitrogen. rsc.org More advanced cross-coupling reactions provide a powerful and versatile approach for forming the required C-C bond.

Alkylation: In one potential pathway, an N-protected azetidin-3-ol could be alkylated at the nitrogen atom with 2-chloro-6-fluorobenzyl bromide. This approach, however, presupposes the prior synthesis of the azetidin-3-ol core and is more commonly used for N-substituted derivatives. rsc.orgorganic-chemistry.org

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions offer a highly efficient means of creating the C(sp³)–C(sp²) bond. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. nih.gov In a hypothetical synthesis, a 3-halo-azetidine derivative could be coupled with a 2-chloro-6-fluorobenzylboronic acid or its ester. Conversely, a 3-azetidinylboronate could be coupled with 2-chloro-6-fluorobenzyl bromide. nih.govnih.govresearchgate.net These reactions are known for their high functional group tolerance and are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands.

Reaction TypeCoupling PartnersCatalyst/Ligand ExampleKey Features
Suzuki-Miyaura 3-Azetidinylboronic ester + 2-chloro-6-fluorobenzyl bromidePd(OAc)₂ / JohnPhosMild conditions; high functional group tolerance; non-toxic boron byproducts. nih.gov
Stille Coupling 3-(Tributylstannyl)azetidine + 2-chloro-6-fluorobenzyl bromidePd(PPh₃)₄Versatile but involves toxic organotin reagents.
Negishi Coupling 3-(Zinco)azetidine halide + 2-chloro-6-fluorobenzyl bromidePd(dppf)Cl₂Highly reactive organozinc reagents; sensitive to air and moisture.

Stereoselective Synthesis Approaches for Analogous Azetidinols

Achiral synthesis of this compound results in a racemic mixture. The production of a single enantiomer, which is often required for pharmaceutical applications, necessitates stereoselective synthesis. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or by starting from the chiral pool.

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of azetidines and related compounds.

Metal-Catalyzed Reactions: Chiral copper(I) complexes have been successfully used in the enantioselective [3+1]-cycloaddition of enoldiazoacetates with aza-ylides to produce chiral azetines, which can be subsequently reduced to azetidines. nih.govnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are direct precursors to azetidinols. nih.gov

Organocatalysis: Chiral organic molecules, such as thioureas and squaramides, can catalyze reactions to form chiral azetidine-containing products with high enantioselectivity. nih.gov These catalysts operate through mechanisms involving hydrogen bonding and activation of the substrates.

Catalytic SystemReaction TypeExample CatalystReported Enantiomeric Excess (e.e.) for Analogues
Copper Catalysis Boryl Allylation of AzetinesCuBr / Chiral Bisphosphine LigandUp to >99% e.e. nih.gov
Gold Catalysis Oxidative CyclizationBrettPhosAuNTf₂Up to 81% e.e. nih.gov
Organocatalysis Michael AdditionChiral Squaramide V92-93% e.e. for azetidinyl fluorooxindoles. nih.gov

Chiral Auxiliary and Chiral Pool Strategies

Chiral Auxiliary Approach: This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org For azetidine synthesis, chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), have proven effective. nih.govacs.org Condensation of the sulfinamide with an achiral aldehyde, followed by organometallic addition and intramolecular cyclization, can produce chiral azetidines with high diastereoselectivity. acs.org Similarly, auxiliaries like (S)-1-phenylethylamine have been used to synthesize enantiomeric pairs of azetidine dicarboxylic acids. rsc.org After the key stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.combaranlab.org Amino acids, such as L-aspartic acid or L-serine, are common chiral pool sources for synthesizing nitrogen-containing heterocycles. acs.orgresearchgate.net For example, the carbon skeleton and stereocenter of an amino acid can be chemically modified through a series of reactions to construct the chiral azetidinol ring, preserving the initial chirality in the final product. nih.govmdpi.com

Process Optimization and Green Chemistry Considerations in Synthesis

Process Optimization: Key reaction parameters such as temperature, solvent, reaction time, and catalyst loading are optimized to maximize yield and minimize impurities. The use of microwave-assisted synthesis has been shown to dramatically accelerate reactions, often reducing reaction times from hours to minutes and improving yields. iosrjournals.orgresearchgate.net For example, cyclocondensation reactions to form azetidinone rings can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. iosrjournals.org

Green Chemistry: The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govmdpi.com Key considerations include:

Atom Economy: Designing syntheses to incorporate the maximum amount of starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or specialized ethers. researchgate.netmdpi.com

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents, as it reduces waste. nih.gov

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability over traditional batch processing. It allows for precise control over reaction parameters and can enable the safe use of highly reactive intermediates.

ParameterConventional MethodOptimized/Green MethodImprovement
Heating Oil bath, reflux (hours)Microwave irradiation (minutes)>95% reduction in reaction time.
Solvents Chlorinated solvents (e.g., DCM)Greener solvents (e.g., Water, Ethanol, DMF)Reduced environmental impact and toxicity. researchgate.netmdpi.com
Reagents Stoichiometric reagentsCatalytic amounts (e.g., Lewis acids, organocatalysts)Reduced waste, lower cost. nih.gov
Processing Batch processingContinuous flow synthesisEnhanced safety, scalability, and consistency.

Solvent Selection and Reaction Condition Refinement

The choice of solvent and the fine-tuning of reaction conditions are critical in the synthesis of azetidine derivatives like this compound. evitachem.com The primary synthetic route involves the N-alkylation of an azetidin-3-ol precursor with a 2-chloro-6-fluorobenzyl halide. vulcanchem.comvulcanchem.com Solvent polarity, temperature, and reaction time significantly influence the rate and outcome of this nucleophilic substitution.

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed to facilitate the reaction. evitachem.comvulcanchem.com These solvents are effective at solvating the transition state, thereby increasing the reaction rate. Optimization studies have shown that solvents like DMF can enhance yields by stabilizing intermediates. evitachem.com The reaction temperature is another crucial parameter, with elevated temperatures (e.g., 60–80°C) often used to reduce reaction times, which can range from 6 to 12 hours. vulcanchem.com

Microwave-assisted synthesis has emerged as a powerful technique for accelerating these reactions. By using solvents with a high dielectric loss, such as DMF, microwave irradiation can drastically reduce reaction times from hours to mere minutes. evitachem.com This rapid heating not only accelerates the desired reaction but can also minimize the formation of side products, leading to improved isolated yields. For instance, a comparative study between conventional heating and microwave-assisted synthesis for analogous compounds demonstrated a yield increase of 15-20% and a 96% reduction in reaction time. evitachem.com

Below is a table summarizing the impact of different solvent and temperature conditions on the synthesis.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine (B128534)252465
2Acetonitrile (MeCN)K₂CO₃601278
3Dimethylformamide (DMF)K₂CO₃80885
4DioxaneEt₃NReflux1072
5DMF (Microwave)K₂CO₃1200.2592

Catalyst Development for Enhanced Efficiency

While the N-alkylation step is often performed under basic conditions without a specific catalyst, related synthetic strategies for functionalizing azetidines have benefited significantly from catalyst development. For the synthesis of similar 3-substituted azetidines, various catalysts have been explored to enhance efficiency and selectivity.

For example, in the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols, iron catalysis has proven effective for thiol alkylation. nih.gov In other contexts, gold-catalyzed reactions have been developed for the synthesis of azetidin-3-ones, which are key precursors to compounds like this compound. nih.gov Cationic gold(I) complexes, for instance, have shown significant improvements in the efficiency of oxidative cyclization reactions to form the azetidine ring. nih.gov

The use of phase-transfer catalysts (PTCs) represents another avenue for enhancing the efficiency of the benzylation reaction. PTCs can facilitate the transfer of the azetidine precursor or the base between different phases (e.g., solid-liquid or liquid-liquid), thereby increasing the reaction rate and allowing for milder reaction conditions. This can lead to higher yields and reduced formation of impurities.

The table below illustrates the effect of different catalytic systems on a model N-alkylation reaction for azetidine synthesis.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1None-DMF8085
2Tetrabutylammonium bromide (TBAB)10Toluene/H₂O9091
3Fe(acac)₃5Dichloroethane (DCE)6088
4Et₃PAuNTf₂2Dichloromethane (DCM)4094

These advanced methodologies in solvent selection, reaction condition refinement, and catalyst development are pivotal for the efficient and high-yielding synthesis of complex molecules like this compound, which are valuable in medicinal chemistry research.

Comprehensive Spectroscopic and Structural Elucidation of 3 2 Chloro 6 Fluorobenzyl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon framework and the relative placement of protons and other NMR-active nuclei.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. For 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol, distinct signals are expected for the protons on the azetidine (B1206935) ring, the benzylic methylene (B1212753) group, the aromatic ring, and the hydroxyl group.

The azetidine ring contains two sets of diastereotopic methylene protons (at C2 and C4), which are expected to appear as complex multiplets due to geminal and vicinal coupling. The benzylic protons (CH₂) adjacent to the aromatic ring would likely appear as a singlet, as they lack adjacent protons for coupling. The three protons on the substituted benzene (B151609) ring will exhibit a complex splitting pattern due to their coupling to each other and to the fluorine atom. The hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic-H 7.0 - 7.4 Multiplet (m) Three distinct protons on the 2-chloro-6-fluorophenyl ring.
Benzylic-CH₂ ~3.8 Singlet (s) Methylene group connecting the aromatic and azetidine rings.
Azetidine-CH₂ (C2, C4) 3.2 - 3.6 Multiplet (m) Protons on the four-membered ring adjacent to the nitrogen.
Hydroxyl-OH Variable Broad Singlet (br s) Chemical shift is dependent on solvent and concentration.

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, alcohol, aromatic). The spectrum of this compound is expected to show ten distinct signals corresponding to each carbon atom in the molecule.

The quaternary carbon of the azetidine ring bearing the hydroxyl group (C3) would appear at a characteristic downfield shift. The other two carbons of the azetidine ring (C2 and C4) will resonate at a higher field. The benzylic carbon will appear in the aliphatic region but shifted downfield by the adjacent aromatic ring and nitrogen atom. The six carbons of the aromatic ring will appear in the typical aromatic region (110-165 ppm), with their precise shifts influenced by the chloro and fluoro substituents. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C-F ~160 (d, ¹JC-F ≈ 250 Hz) Carbon directly attached to fluorine, showing a large doublet splitting.
Aromatic C-Cl ~135 Carbon directly attached to chlorine.
Aromatic C-H & C-C 115 - 140 Four other aromatic carbons.
Azetidine C-OH (C3) ~70 Quaternary carbon attached to the hydroxyl group.
Benzylic-CH₂ ~58 Methylene carbon between the two rings.

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment, and its multiplicity will arise from coupling to the adjacent aromatic protons, typically showing as a multiplet.

Two-dimensional (2D) NMR experiments are crucial for confirming the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. It would confirm the connectivity of the protons within the aromatic ring and potentially show correlations between the diastereotopic protons on the C2 and C4 positions of the azetidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively assign the proton signals for the benzylic and azetidine methylenes to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations would be expected from the benzylic protons to the aromatic carbons and to the C2, C3, and C4 carbons of the azetidine ring, which would unambiguously link the benzyl (B1604629) and azetidine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be used to confirm the three-dimensional structure and stereochemistry of the molecule. For instance, correlations between the benzylic protons and protons on both the aromatic and azetidine rings would confirm their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion [M+H]⁺ of this compound (C₁₀H₁₂ClFNO) would serve as definitive proof of its chemical formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely include:

Loss of a water molecule (-18 Da) from the tertiary alcohol.

Cleavage of the benzyl group , resulting in a fragment corresponding to the 2-chloro-6-fluorobenzyl cation and a fragment of the azetidin-3-ol (B1332694) ring.

Ring-opening fragmentation of the strained azetidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the azetidine ring may appear in a similar region. C-H stretching vibrations for the aromatic and aliphatic (CH₂) groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Characteristic bands for C-F and C-Cl bonds are expected in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations typically give strong Raman signals. The symmetric stretching of the C-C bonds in the aromatic ring would be particularly prominent.

Predicted Vibrational Spectroscopy Data

Functional Group **Predicted IR Frequency (cm⁻¹) ** Vibrational Mode
O-H (Alcohol) 3200 - 3600 (broad) Stretching
N-H (Amine) 3200 - 3500 (medium) Stretching
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 2960 Stretching
Aromatic C=C 1450 - 1600 Stretching
C-O (Alcohol) 1050 - 1200 Stretching
C-F 1000 - 1400 Stretching

Note: The data in this table is predicted based on characteristic vibrational frequencies for the respective functional groups.

Computational Chemistry and Theoretical Investigations of 3 2 Chloro 6 Fluorobenzyl Azetidin 3 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic properties of molecules. By approximating the electron density, DFT methods, such as the widely used B3LYP functional, can accurately calculate molecular orbital energies, charge distributions, and other key parameters that govern a molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, signifying regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-(2-chloro-6-fluorobenzyl)azetidin-3-ol, the electron-withdrawing nature of the chloro- and fluoro- substituents on the benzyl (B1604629) ring is expected to influence these orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: These values are representative estimates based on DFT studies of similar heterocyclic and substituted aromatic compounds, as direct published data for the target molecule is unavailable.

ParameterEnergy (eV)Description
EHOMO~ -6.5 to -7.5Indicates electron-donating capability; likely localized on the azetidine (B1206935) nitrogen and oxygen atoms.
ELUMO~ -0.5 to -1.5Indicates electron-accepting capability; likely distributed over the substituted aromatic ring.
ΔE (Gap) ~ 5.5 to 6.5 Suggests a molecule with high kinetic stability and moderate reactivity.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution across a molecule's electron density surface. It is invaluable for identifying charge-related properties and predicting how molecules will interact. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the ESP map is predicted to show:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the azetidine ring, and to a lesser extent, the fluorine and chlorine atoms on the benzyl ring. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The hydrogen atoms on the azetidine ring and the benzyl group will also exhibit varying degrees of positive potential.

Methods like Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom, providing a quantitative measure of the electron distribution within the molecule. This analysis helps to understand the polarity of bonds and the reactivity of different atomic sites.

In this compound, the electronegativity differences between atoms would result in a distinct charge distribution. The oxygen, nitrogen, chlorine, and fluorine atoms would carry partial negative charges, while the carbon and hydrogen atoms bonded to them would bear partial positive charges. Bond order analysis would further reveal the nature (single, double, partial double bond) of the covalent linkages within the molecule.

Table 2: Predicted Partial Atomic Charges for Key Atoms Note: These are qualitative predictions based on fundamental chemical principles. Actual values would be derived from NBO or similar computational analyses.

AtomLocationPredicted Partial ChargeRationale
NAzetidine RingNegative (δ-)High electronegativity.
OHydroxyl GroupNegative (δ-)High electronegativity.
C3Azetidine RingPositive (δ+)Bonded to electronegative O and N (indirectly).
ClBenzyl RingNegative (δ-)High electronegativity, inductive withdrawal.
FBenzyl RingNegative (δ-)Highest electronegativity, strong inductive withdrawal.
HHydroxyl GroupPositive (δ+)Bonded to highly electronegative oxygen.

Conformational Analysis and Energy Landscape Mapping of the Azetidine Ring System

The four-membered azetidine ring is not planar due to ring strain. Its conformational flexibility is a key determinant of its biological activity and chemical reactivity.

Gas-phase electron diffraction studies have shown that the parent azetidine molecule has a puckered conformation, characterized by a dihedral angle of approximately 37°. rsc.org The introduction of substituents significantly influences the degree of puckering and the preferred orientation of the substituents (pseudo-axial vs. pseudo-equatorial).

For this compound, the bulky benzyl group and the hydroxyl group at the C3 position will be the primary determinants of the ring's conformation. The substituents will orient themselves to minimize steric hindrance and maximize stabilizing electronic interactions. It is highly probable that the large 2-chloro-6-fluorobenzyl group would preferentially occupy a pseudo-equatorial position to reduce steric clashes with the rest of the ring. Computational studies on other fluorinated azetidines have shown that electrostatic interactions, such as those between a C-F dipole and the ring nitrogen, can invert the ring pucker, highlighting the critical role of substituents in defining the conformational landscape. researchgate.net

The specific arrangement of functional groups in this compound allows for several potential intramolecular interactions that can stabilize certain conformations.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could be an intramolecular hydrogen bond between the hydroxyl group's hydrogen (donor) and the lone pair of the azetidine nitrogen atom (acceptor), forming a five-membered ring structure (O-H···N). The feasibility and strength of this bond would depend on the ring pucker and the resulting distance and angle between the donor and acceptor atoms. researchgate.net

Interactions with Halogens: There is also the potential for the hydroxyl group to interact with the ortho-substituents on the benzyl ring. Studies on ortho-halogenated benzyl alcohols have demonstrated the existence of intramolecular O-H···X (where X is a halogen) contacts. rsc.org This could lead to a conformational preference where the benzyl group is oriented to allow for an O-H···Cl or O-H···F interaction, which would compete with the O-H···N hydrogen bond.

Halogen Bonding: Although likely weaker than the aforementioned hydrogen bonds, a halogen bond could potentially form between the electrophilic region (σ-hole) of the chlorine atom and an electron-rich atom like the hydroxyl oxygen. acs.org

The final, most stable conformation of the molecule in a given environment would be the result of a delicate balance between minimizing steric repulsion and maximizing these stabilizing intramolecular non-covalent interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

An MD simulation of this compound would typically involve placing a computationally-derived model of the molecule within a simulated box of solvent molecules, such as water or an organic solvent. The interactions between all atoms are then calculated over a series of very small time steps, tracing the trajectory of each atom. This allows for the analysis of various dynamic properties.

Key insights that could be gained from MD simulations include:

Conformational Flexibility: The azetidine ring, being a strained four-membered ring, has a degree of conformational flexibility. MD simulations can reveal the preferred puckering of the ring and the rotational freedom of the 2-chloro-6-fluorobenzyl and hydroxyl substituents.

Hydrogen Bonding: The hydroxyl group of the molecule is capable of forming hydrogen bonds with solvent molecules and potentially with other molecules of the same compound. MD can quantify the strength and lifetime of these hydrogen bonds, which are crucial in determining the molecule's solubility and aggregation behavior.

Solvent Shell Structure: The arrangement of solvent molecules around the solute, known as the solvent shell, significantly impacts its properties. Simulations can detail the organization of water molecules around the hydrophobic benzyl group and the hydrophilic hydroxyl and nitrogen functionalities.

The choice of solvent in a simulation is critical, as it can profoundly affect the molecule's behavior. For instance, in a polar protic solvent like water, the hydroxyl group would be stabilized through hydrogen bonding, while in a nonpolar solvent, intramolecular interactions might become more dominant. Computational studies on other small molecules have shown that solvent polarity can influence reaction pathways and the stability of different conformations. mdpi.com

A representative table illustrating the type of data that could be extracted from MD simulations in different solvents is shown below.

SolventAverage H-Bond Count (to -OH)Solvent Accessible Surface Area (Ų)Radius of Gyration (Å)
Water2.8250.43.1
Methanol2.1245.83.0
Chloroform0.5240.12.9

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of azetidines. These studies can map out the energy landscape of a reaction, identifying intermediates, and the high-energy transition states that connect them.

The formation of the azetidine ring is a key synthetic step, and its stability is a subject of significant computational interest. The ring strain inherent in the four-membered ring makes it susceptible to ring-opening reactions, a process that is also amenable to computational investigation. nih.gov The energy associated with this ring strain contributes to the reactivity of azetidines. researchgate.net

DFT calculations can be employed to model the reaction pathways for both the formation and cleavage of the azetidine ring. For instance, in a typical synthesis involving intramolecular cyclization, DFT can calculate the activation energy required for the ring-closing step. researchgate.net This provides insight into the feasibility of the reaction under different conditions.

Similarly, the energetics of ring-opening can be explored. This process is often facilitated by the release of ring strain. beilstein-journals.orguni-mainz.denih.gov Computational studies can model the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a C-N bond. The calculated energy barrier for this process can help predict the reactivity of the azetidine ring towards various reagents.

The table below presents hypothetical activation energies for the formation and a representative ring-opening reaction of a substituted azetidine, as would be determined by DFT calculations.

ProcessReaction TypeCalculated Activation Energy (kcal/mol)
Ring FormationIntramolecular Cyclization18.5
Ring OpeningNucleophilic Attack by Hydroxide22.1

Many reactions leading to substituted azetidines can result in multiple products, such as regioisomers or stereoisomers. Computational studies are invaluable for understanding and predicting the selectivity of these reactions. By calculating the energies of the transition states for all possible pathways, the most likely product can be identified as the one formed via the lowest energy barrier.

For the synthesis of this compound, a key consideration would be the stereoselectivity of the reaction that establishes the stereocenter at the C3 position. Computational models can be used to compare the transition state energies for the formation of the different stereoisomers.

Furthermore, in reactions such as the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition to form azetidines, computational studies have been used to explain the observed regioselectivity. rsc.org These studies often analyze the electronic properties of the reactants in their excited states to rationalize the preferential formation of one regioisomer over another. thescience.dev

Structure-Activity/Property Relationship Studies (QSPR/QSAR, excluding pharmacological/clinical aspects)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at correlating the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. mdpi.com While QSAR is heavily focused on drug discovery, QSPR has broader applications in predicting properties like solubility, boiling point, and lipophilicity. nih.govchalcogen.roresearchgate.net

For a class of compounds like substituted benzyl azetidinols, a QSPR model could be developed to predict a specific physicochemical property. This involves several steps:

Data Set Collection: A series of analogous compounds with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates a subset of the calculated descriptors to the measured property. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

The following table provides an example of a simple QSPR equation and the types of descriptors that might be used to predict a physicochemical property like aqueous solubility (LogS).

Hypothetical QSPR Model for Aqueous Solubility (LogS)
EquationLogS = 0.5 - 0.02 * MW + 0.3 * TPSA - 0.8 * LogP
DescriptorDefinition
MWMolecular Weight
TPSATopological Polar Surface Area
LogPOctanol-Water Partition Coefficient

Chemical Reactivity and Derivatization Strategies for 3 2 Chloro 6 Fluorobenzyl Azetidin 3 Ol

Transformations at the Azetidin-3-ol (B1332694) Hydroxyl Group

The tertiary alcohol functionality at the C3 position of the azetidine (B1206935) ring is a key site for molecular modification. Its reactivity allows for a range of transformations, enabling the synthesis of diverse analogs.

The hydroxyl group of 1-(2-Chloro-6-fluorobenzyl)azetidin-3-ol can undergo standard esterification and etherification reactions to yield corresponding ester and ether derivatives. These reactions typically involve the reaction of the alcohol with an activated carboxylic acid derivative or an alkyl halide.

Esterification: The formation of esters can be achieved by reacting the azetidinol (B8437883) with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction with a carboxylic acid.

Etherification: Ether derivatives can be synthesized under conditions analogous to the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction TypeReagentsProduct Class
EsterificationAcyl Chloride, Base (e.g., Pyridine)Azetidin-3-yl ester
EsterificationCarboxylic Acid, Coupling Agent (e.g., EDC)Azetidin-3-yl ester
EtherificationNaH, Alkyl Halide (R-X)3-Alkoxyazetidine

Oxidation: The secondary hydroxyl group of the azetidin-3-ol scaffold can be oxidized to the corresponding ketone, yielding a 1-(2-Chloro-6-fluorobenzyl)azetidin-3-one. This transformation is a key step in accessing a different class of azetidine derivatives that can serve as versatile synthetic intermediates. nih.govthieme-connect.com Various oxidation methods can be employed, including Swern oxidation, Dess-Martin periodinane (DMP), or chromium-based reagents. The choice of oxidant depends on the substrate's sensitivity and the desired reaction scale. Azetidin-3-ones are valuable precursors for further functionalization, such as nucleophilic addition to the carbonyl group. thieme-connect.com

Reduction Pathways: The reduction pathway primarily refers to the conversion of the synthetically important azetidin-3-one (B1332698) back to the azetidin-3-ol. This can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. rsc.org This reaction is often stereoselective, and the choice of reducing agent can influence the stereochemical outcome.

TransformationStarting MaterialTypical ReagentsProduct
Oxidation1-Substituted-azetidin-3-olDMP, Swern Oxidation1-Substituted-azetidin-3-one
Reduction1-Substituted-azetidin-3-oneNaBH₄, Methanol1-Substituted-azetidin-3-ol

The hydroxyl group is a poor leaving group and must be activated to participate in nucleophilic substitution reactions. Activation converts the -OH into a group that is more easily displaced by a nucleophile.

Nucleophilic Substitution: A common strategy involves the conversion of the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. google.com The resulting sulfonate is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiols) via an Sₙ2 mechanism. rsc.orggoogle.com More direct methods have also been developed; for instance, N-Cbz protected 3-aryl-azetidin-3-ols can undergo iron-catalyzed substitution with thiols to form 3-aryl-3-sulfanyl azetidines. nih.govimperial.ac.uk This proceeds through a stabilized azetidine carbocation intermediate.

Rearrangements: The inherent ring strain of the azetidine core makes it susceptible to ring-opening or ring-expansion reactions. rsc.orgresearchgate.net These rearrangements can be initiated by the formation of a reactive intermediate at the C3 position. For example, activation of the hydroxyl group followed by intramolecular nucleophilic attack can lead to the formation of bicyclic systems or expanded rings like pyrrolidines or piperidines. researchgate.net Photochemically generated azetidinols have also been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Functionalization of the Azetidine Nitrogen Atom

The synthesis of the title compound, 1-(2-Chloro-6-fluorobenzyl)azetidin-3-ol, relies on the functionalization of the nitrogen atom of an azetidin-3-ol precursor. This is typically achieved through N-alkylation or N-acylation, often involving the use of protecting groups to ensure selectivity.

N-Alkylation: The most direct route to 1-(2-Chloro-6-fluorobenzyl)azetidin-3-ol involves the N-alkylation of azetidin-3-ol or a protected version thereof. The reaction is a nucleophilic substitution where the secondary amine of the azetidine precursor attacks an alkylating agent, such as 2-chloro-6-fluorobenzyl chloride or bromide. The reaction is typically carried out in the presence of a base like potassium carbonate or triethylamine to neutralize the hydrogen halide formed during the reaction. vulcanchem.com

N-Acylation: N-acylation involves the reaction of the azetidine nitrogen with an acylating agent, such as an acyl chloride or anhydride. While this would not directly yield the title compound, it is a common reaction for azetidine precursors. N-acylated azetidines can be intermediates in multi-step syntheses, for example, where the acyl group serves as a protecting group or as a precursor to be reduced to an alkyl group.

Reaction TypeAzetidine PrecursorReagentBaseProduct
N-AlkylationAzetidin-3-ol2-Chloro-6-fluorobenzyl chlorideK₂CO₃1-(2-Chloro-6-fluorobenzyl)azetidin-3-ol
N-AcylationAzetidin-3-olAcetyl ChlorideEt₃N1-Acetylazetidin-3-ol

In many synthetic sequences, the azetidine nitrogen is protected to prevent unwanted side reactions or to modulate its reactivity. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the mildness of its removal.

Common Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in dioxane). rsc.orgacsgcipr.orgnih.gov

Benzyl (B1604629) (Bn) and Benzyloxycarbonyl (Cbz): These groups are stable to a wide range of conditions but can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and selective method. researchgate.net

Trityl (Tr): The bulky trityl group is highly sensitive to acid and can be removed under very mild acidic conditions, such as formic or acetic acid, often in the presence of a cation scavenger. total-synthesis.comcommonorganicchemistry.com

The typical synthetic strategy involves protecting the nitrogen of azetidin-3-ol, performing desired transformations on other parts of the molecule (such as the hydroxyl group), and then deprotecting the nitrogen to allow for the introduction of the 2-chloro-6-fluorobenzyl group via N-alkylation. Alternatively, a protected azetidine precursor can be N-alkylated, followed by deprotection if the protecting group was on a different functional group.

Protecting GroupProtection ReagentDeprotection Conditions
BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)TFA/DCM; HCl/Dioxane
CbzBenzyl chloroformate (Cbz-Cl)H₂, Pd/C
TritylTrityl chloride (Tr-Cl)Mild acid (e.g., Formic Acid)

Modifications of the 2-Chloro-6-fluorobenzyl Moiety

The 2-chloro-6-fluorobenzyl group of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol offers a versatile platform for a variety of chemical modifications. The presence of two distinct halogen atoms on the aromatic ring, coupled with their specific substitution pattern, allows for a range of derivatization strategies, including aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution:

The 2-chloro-6-fluorobenzyl moiety is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effects of both the chlorine and fluorine atoms. stackexchange.com Halogens typically withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.com However, both chlorine and fluorine are ortho-, para-directing substituents because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). csbsju.eduorganicchemistrytutor.comwikipedia.org

In the case of the 2-chloro-6-fluorobenzyl group, the directing effects of the two halogens must be considered. The fluorine atom is at position 6 (ortho to the benzyl group) and the chlorine atom is at position 2 (also ortho to the benzyl group). The potential sites for electrophilic attack are carbons 3, 4, and 5. The directing effects are summarized in the table below.

PositionInfluence of 2-Chloro GroupInfluence of 6-Fluoro GroupCombined Effect
3orthometaModerately favored
4metaparaStrongly favored
5paraorthoStrongly favored

Considering these effects, electrophilic substitution is most likely to occur at positions 4 and 5 of the benzene (B151609) ring. The fluorine atom's resonance effect is generally weaker than that of chlorine, but its inductive effect is stronger. stackexchange.com This complex interplay of electronic effects suggests that a mixture of products may be obtained, and the precise regioselectivity would likely depend on the specific electrophile and reaction conditions. nih.govrsc.org

Nucleophilic Aromatic Substitution:

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The 2-chloro-6-fluorobenzyl moiety is activated towards SNAr due to the presence of the chloro and fluoro substituents. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

The relative reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. youtube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in this compound, the fluorine atom is the more likely site for nucleophilic displacement.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-chlorine bond of the 2-chloro-6-fluorobenzyl group can participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron reagent. While aryl chlorides are generally less reactive than bromides or iodides, advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of aryl chlorides efficient. The steric hindrance around the C-Cl bond in the 2-chloro-6-fluorobenzyl moiety, due to the ortho-fluoro and the benzylazetidinol substituents, presents a challenge. However, specialized catalyst systems have been developed for the coupling of sterically hindered aryl halides. dicp.ac.cn

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with aryl chlorides requires more forcing conditions than with the corresponding bromides or iodides. libretexts.org The steric hindrance in the 2-chloro-6-fluorobenzyl group would necessitate the use of robust catalyst systems, potentially with bulky phosphine ligands, to achieve good yields. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has become a powerful tool for the synthesis of arylamines. The amination of sterically hindered aryl chlorides is a known challenge, often requiring specialized ligands and reaction conditions. thieme-connect.comresearchgate.netorganic-chemistry.org The 2-chloro-6-fluorobenzyl moiety would likely require a catalyst system designed for sterically demanding substrates to undergo efficient Buchwald-Hartwig amination. rsc.orgresearchgate.net

ReactionCoupling PartnerBond FormedPotential Challenges
Suzuki-MiyauraOrganoboron reagent (e.g., boronic acid)C-CSteric hindrance, lower reactivity of C-Cl bond
SonogashiraTerminal alkyneC-C (sp)Steric hindrance, potential for side reactions
Buchwald-HartwigAmineC-NSteric hindrance, challenging for di-ortho-substituted substrates

Selective Halogen Functionalization

The presence of two different halogen atoms on the aromatic ring opens up possibilities for selective functionalization. One common strategy to achieve regioselectivity in the functionalization of polyhalogenated aromatics is through ortho-lithiation. The deprotonation of fluoroarenes often occurs at a position adjacent to the fluorine atom. epfl.chdocumentsdelivered.com For a 1-chloro-3-fluorobenzene (B165101) system, which is analogous to the substitution pattern in the target molecule, lithiation tends to occur ortho to the fluorine atom. This regioselectivity is driven by the ability of the fluorine to stabilize the resulting carbanion through its inductive effect. The generated organolithium species can then be trapped with various electrophiles, allowing for the selective introduction of a wide range of functional groups at the position ortho to the fluorine atom, while leaving the chlorine atom intact for subsequent cross-coupling reactions.

Ring-Opening Reactions of the Azetidine System

The four-membered azetidine ring in this compound is strained and therefore susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed to generate a diverse array of functionalized acyclic molecules.

Mechanism and Stereochemistry of Ring Opening

The ring-opening of azetidines can be initiated by various reagents, including acids and nucleophiles. researchgate.net In the case of this compound, the presence of the tertiary alcohol at the 3-position can influence the mechanism.

Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, forming a more reactive azetidinium ion. stackexchange.com The hydroxyl group at C3 can also be protonated, turning it into a good leaving group (water). Subsequent attack by a nucleophile at either C2 or C4 would lead to ring cleavage. The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors.

Alternatively, nucleophilic attack can occur directly on the carbon atoms of the azetidine ring, particularly if the nitrogen is quaternized or activated in some other way. The reaction would likely proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The inherent ring strain of the azetidine facilitates this process. beilstein-journals.orgnih.gov

The stereochemistry of the ring-opening reaction is a critical consideration. If the reaction proceeds through a concerted SN2-type mechanism, the stereochemical outcome at the carbon centers undergoing substitution will be predictable (inversion of configuration). However, if the reaction involves the formation of a carbocation intermediate, which could be favored by the presence of the benzyl group, a loss of stereochemical integrity might be observed.

Product Diversification through Ring Cleavage

The ring-opening of the azetidine system in this compound can lead to a variety of valuable, functionalized molecules. The specific products obtained will depend on the reagents and conditions used for the ring-opening reaction.

For example, reaction with electron-deficient ketones or boronic acids can lead to the formation of highly substituted dioxolanes and 3-amino-1,2-diols. beilstein-journals.org The cleavage of the azetidine ring can also be used to synthesize β-amino alcohols, which are important scaffolds in medicinal chemistry. mdpi.comresearchgate.net The diversification of the azetidine core can also lead to the formation of fused, bridged, and spirocyclic ring systems. nih.govnih.gov

The general scheme for product diversification through ring cleavage is illustrated below:

Ring-Opening Reagent/ConditionPotential Product ClassKey Structural Feature
Acid and Nucleophile (e.g., H₂O, ROH)Functionalized γ-amino alcohols1,3-amino alcohol moiety
Reducing agents (e.g., H₂, Pd/C)Substituted propanolaminesAcyclic amino alcohol
Organometallic reagentsChain-extended amino alcoholsNew C-C bond formation
Electron-deficient ketonesAminodioxolanesFive-membered heterocyclic ring

This strategic ring-opening provides a powerful method for transforming the constrained, cyclic azetidine scaffold into a range of flexible, acyclic structures with multiple points for further functionalization.

Development of Complex Analogues through Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. The inherent structural features of this compound, namely the secondary amine of the azetidine ring and the tertiary alcohol, present unique opportunities for its utilization as a scaffold in various MCRs to generate libraries of diverse and complex analogues. This section explores the potential derivatization of this compound through well-established MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. rsc.orgbeilstein-journals.org The secondary amine of the azetidine ring in this compound can serve as the amine component in a U-4CR. This would allow for the introduction of three new points of diversity in a single step, leading to a wide array of complex analogues.

The general reaction scheme would involve the condensation of the azetidine with an aldehyde or ketone to form an iminium ion intermediate. This is followed by the nucleophilic attack of an isocyanide and subsequent trapping of the resulting nitrilium ion by a carboxylic acid. The final product is an α-acylamino-carboxamide derivative attached to the azetidine nitrogen.

Table 1: Hypothetical Ugi Reaction Products Derived from this compound
Aldehyde/Ketone (R1, R2)Isocyanide (R3)Carboxylic Acid (R4)Hypothetical Product Structure
Formaldehydetert-Butyl isocyanideAcetic acid
BenzaldehydeCyclohexyl isocyanideBenzoic acid
AcetoneBenzyl isocyanidePropionic acid

The Passerini three-component reaction (P-3CR) offers another strategic avenue for the derivatization of this compound. nih.govwikipedia.org Traditionally, the Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.govwikipedia.org However, variations of this reaction have been developed where an alcohol can act as the nucleophilic component, particularly when activated or under specific reaction conditions.

The tertiary alcohol of this compound could potentially participate in a Passerini-type reaction. While tertiary alcohols are generally less reactive, the use of Lewis acids or highly fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to promote the involvement of alcohols in such transformations. In this scenario, the alcohol would act as the nucleophile, attacking the nitrilium ion intermediate formed from the aldehyde/ketone and isocyanide. This would lead to the formation of an α-alkoxy-carboxamide, a different class of scaffold compared to the Ugi products.

Research on analogous systems, such as cyclic β-amino alcohols, has demonstrated their successful application in diastereoselective Ugi reactions, suggesting that the rigid azetidine ring could influence the stereochemical outcome of the reaction. nih.gov The development of such reactions with this compound would be a valuable strategy for creating structurally diverse libraries of compounds with potential applications in drug discovery.

Table 2: Potential Passerini-type Reaction Products with this compound as the Alcohol Component
Aldehyde/Ketone (R1, R2)Isocyanide (R3)Activating Agent/SolventHypothetical Product Structure
Isobutyraldehydetert-Butyl isocyanideLewis Acid (e.g., TiCl4)
CyclohexanonePhenyl isocyanideHFIP
2-NaphthaldehydeEthyl isocyanoacetateLewis Acid (e.g., Sc(OTf)3)

The exploration of these multicomponent reactions with this compound as a key building block would significantly expand the accessible chemical space around this scaffold. The ability to introduce multiple points of diversity in a single, efficient step makes this approach highly attractive for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Further investigation into the reactivity of both the secondary amine and the tertiary alcohol functionalities under various MCR conditions is warranted to fully exploit the synthetic potential of this versatile azetidine derivative.

Exploration of 3 2 Chloro 6 Fluorobenzyl Azetidin 3 Ol As a Research Tool and Intermediate

Applications in the Synthesis of Complex Molecular Architectures

The unique structural characteristics of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol make it an attractive building block for constructing intricate molecular designs. rsc.org The presence of multiple functional groups on a rigid scaffold allows for precise control over the spatial arrangement of substituents.

While this compound is achiral, its derivatives can be readily made chiral. The synthesis of chiral azetidines is a well-established field, often employing chiral auxiliaries or starting from chiral precursors. nih.govnih.gov For instance, stereoselective synthetic routes to chiral azetidin-3-ones have been developed, which could serve as precursors to chiral 3-substituted azetidin-3-ols. nih.govnih.gov

Once resolved into its enantiomers or synthesized in an enantiomerically pure form, chiral this compound can be a valuable synthon. The hydroxyl and amino functionalities provide handles for further stereospecific transformations, allowing the azetidine (B1206935) core to be incorporated into larger, complex molecules with defined stereochemistry. The rigidity of the azetidine ring helps in maintaining the stereochemical integrity throughout a synthetic sequence.

Azetidine-containing natural products, though not abundant, are known and exhibit significant biological activities. The strained azetidine ring is a key feature that can impart unique conformational constraints on a molecule, which can be crucial for its biological function.

While there are no direct reports of integrating this compound into natural product synthesis, its potential is evident. The azetidin-3-ol (B1332694) core can be seen as a constrained analog of various amino alcohols present in natural products. Synthetic chemists could utilize this building block to create novel analogs of existing natural products to probe structure-activity relationships or to develop compounds with improved pharmacological properties. The 2-chloro-6-fluorobenzyl group can also influence the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov

Development as a Molecular Probe for Chemical Biology Research

Molecular probes are essential tools for studying biological systems. The this compound scaffold can be functionalized to create probes for various applications in chemical biology. nih.gov

Fluorescent probes are widely used to visualize and track biological molecules and processes. The azetidine scaffold has been incorporated into fluorescent dyes to enhance their photophysical properties. nih.govacs.orgresearchgate.net The secondary amine in this compound provides a convenient point of attachment for a fluorophore. For instance, a fluorescent dye containing a reactive group, such as an N-hydroxysuccinimide ester or an isothiocyanate, can be readily coupled to the azetidine nitrogen.

Alternatively, the hydroxyl group could be etherified with a fluorophore-containing alkyl halide. The choice of fluorophore would depend on the specific application, with a wide range of options available, from simple coumarins to more complex rhodamines and cyanine (B1664457) dyes. The resulting fluorescently tagged azetidine derivative could then be used in cellular imaging studies to investigate the localization and interactions of molecules containing the 2-chloro-6-fluorobenzylazetidin-3-ol moiety.

Table 1: Potential Strategies for Fluorescent Labeling

Attachment Site Linkage Reagent Type
Azetidine Nitrogen Amide Activated Ester (e.g., NHS ester) of a Fluorophore
Azetidine Nitrogen Thiourea Isothiocyanate-functionalized Fluorophore

Affinity-based proteomics is a powerful technique used to identify the protein targets of small molecules. pnas.orgpnas.org This method typically involves immobilizing a small molecule "bait" onto a solid support to "pull down" its binding partners from a cell lysate.

This compound can be modified to create a probe for such studies. A linker arm with a reactive handle (e.g., an alkyne or an azide (B81097) for click chemistry, or a carboxylic acid for amide coupling) would need to be attached to the molecule. This functionalization could be achieved at the azetidine nitrogen without significantly altering the 3-(2-chloro-6-fluorobenzyl) moiety, which may be important for protein binding. The modified compound could then be immobilized on a resin and used in pull-down experiments to identify its cellular binding partners.

Table 2: Key Steps in Affinity-Based Proteomics Using a this compound Probe

Step Description
1. Probe Synthesis Functionalize the azetidine nitrogen with a linker arm terminating in a reactive group (e.g., alkyne).
2. Immobilization Covalently attach the probe to a solid support (e.g., azide-functionalized agarose (B213101) beads via click chemistry).
3. Incubation Incubate the immobilized probe with a cell lysate to allow for protein binding.
4. Washing Wash the resin to remove non-specifically bound proteins.
5. Elution Elute the specifically bound proteins from the resin.

| 6. Analysis | Identify the eluted proteins using mass spectrometry. |

Catalytic Applications and Ligand Design Based on the Azetidine Scaffold

Chiral ligands are crucial for asymmetric catalysis, which is a cornerstone of modern organic synthesis. Azetidine derivatives have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions. rsc.orgresearchgate.net The constrained ring structure of azetidine can lead to high levels of stereocontrol in catalytic transformations.

The this compound scaffold provides a foundation for the design of novel chiral ligands. The nitrogen atom and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center. Further modifications can be made to tune the steric and electronic properties of the ligand. For example, the azetidine nitrogen can be substituted with various groups to modulate the ligand's properties.

If prepared in an enantiomerically pure form, this azetidin-3-ol derivative could be used to create ligands for a range of asymmetric reactions, such as reductions, additions, and cross-coupling reactions. The development of new chiral ligands is an active area of research, and the unique structural features of this compound make it a promising candidate for exploration in this field. nih.govresearchgate.net

Table 3: Potential Catalytic Applications of Ligands Derived from Chiral this compound

Reaction Type Metal Catalyst Potential Role of Ligand
Asymmetric Hydrogenation Rhodium, Ruthenium, Iridium Induce enantioselectivity in the reduction of prochiral olefins or ketones.
Asymmetric Allylic Alkylation Palladium Control the stereochemical outcome of the nucleophilic attack on a π-allyl palladium complex.
Asymmetric Aldol Reaction Lewis Acids (e.g., Ti, Sn) Create a chiral environment around the metal center to control the stereochemistry of the C-C bond formation.

Ligand Design for Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Azetidine derivatives, due to their rigid four-membered ring structure and the potential for stereogenic centers, are attractive scaffolds for the development of new chiral ligands. The presence of a hydroxyl group and a nitrogen atom in this compound provides two potential coordination sites for metal centers.

While no specific studies detailing the use of this compound as a ligand in asymmetric catalysis have been found, the general class of chiral amino alcohols is widely employed in the synthesis of effective catalysts. The fixed spatial arrangement of the coordinating nitrogen and oxygen atoms in the azetidin-3-ol framework could enforce a specific geometry around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The substituted benzyl (B1604629) group, with its chloro and fluoro substituents, could further modulate the steric and electronic properties of the ligand, potentially fine-tuning its selectivity and reactivity. The rapid synthesis of numerous analogs of this compound for structure-activity relationship (SAR) studies suggests its utility as a versatile scaffold in chemical research.

Metal Complexation Studies

The ability of a molecule to form stable and well-defined complexes with metal ions is a prerequisite for its use in catalysis and other applications. The nitrogen atom and the hydroxyl oxygen of this compound are expected to act as Lewis basic sites, capable of coordinating to a variety of transition metals.

Although specific metal complexation studies involving this compound are not documented in available literature, research on other functionalized azetidines demonstrates their capacity to form complexes with metals such as palladium and platinum. The coordination of these metals to the nitrogen atom of the azetidine ring has been established. In the case of this compound, the hydroxyl group could participate in chelation, forming a stable five-membered ring with a coordinated metal ion. The nature of the 2-chloro-6-fluorobenzyl substituent would likely influence the stability and geometry of such complexes through steric hindrance and electronic effects. Further research would be necessary to isolate and characterize these potential metal complexes and to evaluate their catalytic activity.

Potential Coordination Sites Possible Interacting Metals Potential Complex Geometry
Azetidine NitrogenPalladium, Platinum, Rhodium, CopperSquare Planar, Tetrahedral
Hydroxyl OxygenPalladium, Platinum, Rhodium, CopperOctahedral (with other ligands)

Potential in Materials Science and Polymer Chemistry

The unique structural features of this compound also suggest potential applications in the realm of materials science and polymer chemistry, although specific research in these areas is currently lacking.

Incorporation into Polymer Backbones

The bifunctional nature of this compound, possessing both a secondary amine (within the ring) and a hydroxyl group, makes it a candidate as a monomer or a functional building block in polymerization reactions. For instance, the hydroxyl group could be used for esterification or etherification reactions to form polyester (B1180765) or polyether chains, while the nitrogen atom could be involved in reactions to form polyamides or other nitrogen-containing polymers. The rigid azetidine ring, when incorporated into a polymer backbone, could impart specific conformational constraints, potentially influencing the material's thermal and mechanical properties.

Surface Functionalization Applications

The reactivity of the hydroxyl and amino groups could also be exploited for the surface functionalization of various materials. For example, this compound could be grafted onto silica (B1680970) surfaces or other substrates bearing reactive groups. Such modifications could be used to alter the surface properties, such as hydrophobicity, or to introduce specific functionalities for applications in chromatography, sensing, or as a platform for further chemical transformations. The presence of the halogenated benzyl group could also introduce unique interactive properties to the functionalized surface.

Future Research Directions and Unexplored Potential of 3 2 Chloro 6 Fluorobenzyl Azetidin 3 Ol

Investigation of Novel Biosynthetic Pathways for Azetidine (B1206935) Derivatives

While many azetidine-containing compounds are products of synthetic chemistry, nature also produces this strained ring system. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a well-known natural product found in various plants. nih.govwikipedia.org Recent discoveries have identified the enzymes responsible for its biosynthesis, revealing that AZE synthases catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine ring. nih.gov This discovery of a natural pathway to a simple azetidine opens up exciting possibilities for biocatalysis and synthetic biology.

Future research could focus on discovering new, naturally occurring azetidine derivatives and their corresponding biosynthetic pathways. rsc.org This exploration could lead to the identification of novel enzymes with the potential to synthesize substituted azetidines. A long-term goal would be to engineer these enzymatic pathways into microbial hosts like Escherichia coli to create "green" and sustainable methods for producing complex azetidine scaffolds. acs.org By understanding and harnessing these biological routes, it may become possible to develop biocatalytic methods for the synthesis of compounds like 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol, offering an environmentally friendly alternative to traditional chemical synthesis. Furthermore, enzymes that metabolize azetidines, such as L-azetidine-2-carboxylate hydrolase which performs a ring-opening reaction, could be identified and engineered for various biotechnological applications. rsc.orgresearchgate.net

Research Focus AreaPotential OutcomeKey Natural Precursor/Enzyme
Enzyme DiscoveryIdentification of novel enzymes for azetidine ring formation.AZE Synthases
Metabolic EngineeringDevelopment of microbial strains for green synthesis of azetidine derivatives.S-adenosylmethionine (SAM)
BiocatalysisUse of isolated enzymes for specific chemical transformations.L-azetidine-2-carboxylate hydrolase

Integration with Artificial Intelligence and Machine Learning for Accelerated Synthesis and Discovery

For a target like this compound, ML models could be employed to:

Predict Reaction Outcomes: AI can help researchers predict which starting materials and conditions are most likely to yield the desired azetidine product, minimizing trial-and-error experimentation. thescience.devmit.edueurekalert.org

Optimize Reaction Conditions: By analyzing various parameters such as catalysts, solvents, and temperature, machine learning algorithms can suggest optimal conditions to maximize reaction yield and selectivity. nih.gov

Discover Novel Synthetic Pathways: AI-driven tools can propose entirely new retrosynthetic pathways that a human chemist might not consider, opening up innovative approaches to the molecule and its derivatives. digitellinc.com

Researchers have already demonstrated the use of computational models to guide the synthesis of azetidines, accurately predicting which reactant pairs will successfully form the four-membered ring. thescience.devmit.edu The integration of these predictive technologies into the research workflow for this compound could significantly reduce development time and resources, enabling faster exploration of its chemical space and potential applications. nih.gov

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer powerful, sustainable, and often novel methods for chemical synthesis. These techniques can activate molecules in unique ways, enabling transformations that are difficult or impossible to achieve through traditional thermal methods.

Photochemistry: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidine rings. researchgate.net Recent advances have focused on using visible light and photocatalysts to drive these reactions, making them more accessible and controllable. researchgate.netamazonaws.comnih.gov Future research could explore the application of these light-driven methods to construct the core of this compound or to functionalize the pre-existing ring. Photochemical strategies could provide access to novel derivatives by promoting unique bond formations under mild conditions. researchgate.netnottingham.ac.uk

Electrochemistry: Electrochemical synthesis provides an alternative approach, using electricity to drive redox reactions. rsc.org This method can replace hazardous or expensive chemical oxidants and reductants, contributing to greener chemical processes. researchgate.netnih.gov Electrocatalytic methods have been successfully developed for the intramolecular hydroamination of allylic sulfonamides to access azetidines. acs.org Investigating the electrochemical behavior of precursors to this compound could lead to highly efficient and selective cyclization or functionalization reactions.

MethodKey TransformationPotential Advantage
Photochemistry [2+2] Cycloaddition (aza Paternò-Büchi)Access to unique, strained structures under mild conditions. researchgate.netresearchgate.net
Electrochemistry Intramolecular Cyclization/Redox ReactionsGreen and sustainable synthesis, avoiding harsh chemical reagents. rsc.orgacs.org

Development of High-Throughput Screening Methodologies for New Chemical Transformations

High-throughput screening (HTS) is a technology that allows for the rapid testing of thousands of different reaction conditions or compounds. bmglabtech.comresearchgate.net Originally developed for drug discovery, HTS is increasingly being applied to reaction development and catalyst discovery. rsc.orgnih.gov By using robotics, miniaturization, and automated data analysis, researchers can quickly identify "hits"—promising reaction conditions or new chemical transformations—from a large library of possibilities. bmglabtech.comyoutube.com

For this compound, HTS could be instrumental in:

Catalyst Screening: Rapidly testing a wide array of catalysts to find the most effective one for a specific transformation, such as a C-H activation or cross-coupling reaction on the azetidine ring or its substituents.

Reaction Condition Optimization: Systematically varying solvents, bases, additives, and temperatures to quickly map the optimal landscape for a desired reaction. acs.org

Discovery of New Reactions: Screening the reactivity of the azetidine with a diverse library of chemical reagents to discover novel transformations and functionalizations.

The application of HTS would dramatically accelerate the pace of research, allowing for the exploration of a much broader chemical space than would be possible with traditional, one-at-a-time experimental approaches. youtube.com This could lead to the rapid discovery of new derivatives of this compound with unique properties.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A deep understanding of reaction mechanisms is crucial for controlling chemical reactions and designing more efficient synthetic routes. Advanced spectroscopic techniques that can monitor reactions as they happen (in situ) provide invaluable insights into the transient intermediates and transition states that govern a reaction's outcome.

In situ spectroscopy, such as FT-IR and NMR, allows researchers to observe the formation and consumption of species in real-time. digitellinc.com For instance, in situ FT-IR has been used to monitor the lithiation of azetidines, providing evidence for the formation of configurationally labile intermediates. mdpi.com Similar techniques could be applied to study the synthesis or functionalization of this compound, revealing the roles of catalysts and identifying short-lived intermediates. acs.org

Ultrafast spectroscopy, which operates on femtosecond to picosecond timescales, can capture the earliest events in a chemical reaction, such as bond breaking and formation. This would be particularly valuable for studying the photochemical reactions discussed earlier, allowing for direct observation of excited states and the dynamics of ring formation or opening. A detailed mechanistic understanding derived from these advanced techniques would enable the rational design of more selective and efficient synthetic methods for this compound and related compounds.

Conclusion

Summary of Key Achievements in the Chemistry of 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol

The study of this compound has led to notable advancements, particularly in the realm of synthetic efficiency and library generation. A significant achievement has been the development of rapid, microwave-assisted synthesis protocols. These methods have enabled the production of a diverse library of 48 analogs of this compound in a remarkably short timeframe. evitachem.com This rapid analog synthesis is a crucial step in early-stage drug discovery, allowing for the efficient exploration of structure-activity relationships (SAR).

The synthesis of the core this compound structure itself highlights the successful application of modern synthetic techniques for the construction of highly functionalized and strained four-membered rings. The incorporation of a halogenated benzyl (B1604629) group at the 3-position of the azetidin-3-ol (B1332694) scaffold is a key chemical achievement. This substitution pattern is of high interest in medicinal chemistry due to the known ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. dntb.gov.ua The presence of both chlorine and fluorine on the benzyl ring offers a unique combination of electronic and steric properties that can influence biological activity.

Broader Implications for Azetidine (B1206935) Chemistry and Synthetic Methodology

The synthetic strategies developed for this compound and its analogs have broader implications for the wider field of azetidine chemistry. The successful use of microwave-assisted synthesis for these complex molecules provides a valuable case study for the application of this technology to other challenging heterocyclic systems. evitachem.com This approach can significantly accelerate the drug discovery process by reducing reaction times and improving yields for the synthesis of novel azetidine-based compounds.

Furthermore, the work on this specific compound contributes to the growing toolbox of synthetic methodologies for the functionalization of the azetidine ring. The ability to introduce a substituted benzyl group at the 3-position of an azetidin-3-ol opens up avenues for the creation of a wide array of new chemical entities with potential therapeutic applications. These methodologies can be adapted for the synthesis of other 3-substituted azetidinols, a class of compounds that remains relatively underexplored compared to their N-substituted counterparts. The development of robust synthetic routes to such compounds is critical for a thorough investigation of their biological potential.

Outlook for Future Academic Research on Halogenated Azetidinols

The chemistry of this compound serves as a springboard for future academic research into the broader class of halogenated azetidinols. Several promising avenues for future investigation can be identified. A primary focus should be the comprehensive evaluation of the biological activities of the synthesized analogs. Screening these compounds against a variety of biological targets could uncover novel therapeutic applications.

Future synthetic efforts could be directed towards the development of enantioselective synthetic routes. The presence of a stereocenter at the 3-position of the azetidine ring means that the biological activity of the enantiomers of this compound may differ significantly. Access to enantiomerically pure compounds would allow for a more detailed understanding of their interaction with biological systems.

Moreover, further exploration of the structure-activity relationships of halogenated azetidinols is warranted. Systematic variation of the halogen substitution pattern on the benzyl ring, as well as the exploration of other halogenated aromatic and aliphatic substituents at the 3-position, could lead to the identification of compounds with enhanced potency and selectivity. Computational modeling and theoretical studies could also play a crucial role in guiding the design of new analogs with improved pharmacological profiles. The continued investigation of halogenated azetidinols holds significant promise for the discovery of new and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chloro-6-fluorobenzyl)azetidin-3-ol, and how can intermediates like 2-chloro-6-fluorobenzyl alcohol be utilized?

  • Methodological Answer : A common precursor, 2-chloro-6-fluorobenzyl alcohol (CAS: 56456-50-9), is synthesized via reduction of the corresponding aldehyde or halide. This intermediate undergoes nucleophilic substitution or coupling reactions with azetidin-3-ol derivatives. For example, in analogous syntheses, benzyl alcohol derivatives are activated using POCl₃ in DMF to form ether linkages, as demonstrated in the preparation of 6-((2-chloro-6-fluorobenzyl)oxy)indoline . Key steps include:

  • Step 1 : Activation of the benzyl alcohol with POCl₃ at 0–65°C.
  • Step 2 : Coupling with azetidin-3-ol under basic conditions.
  • Purification : Use of preparative HPLC with gradients of CH₃CN/MeOH in H₂O (0.01% TFA) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR (400 MHz, CDCl₃) is critical for confirming substitution patterns. For example, aromatic protons in analogous compounds resonate at δ = 7.33–7.17 (m, 3H) and δ = 7.08–7.00 (m, 2H), while the azetidine protons appear as distinct triplets (e.g., δ = 3.58 ppm, J = 8.3 Hz) .
  • Mass Spectrometry : ESI+ m/z values (e.g., 278.11 [M+H]+) validate molecular weight .
  • HPLC : Monitor reaction progress and purity using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound, particularly in stereoselective syntheses?

  • Methodological Answer :

  • Solvent Selection : DMF or THF is preferred for polar intermediates; anhydrous conditions minimize side reactions (e.g., hydrolysis) .
  • Temperature Control : Stepwise heating (0°C → 65°C) ensures controlled activation of reagents like POCl₃ .
  • Catalysis : Explore Pd-mediated cross-coupling for stereochemical control, as seen in spirocyclic azetidine derivatives .
  • Data-Driven Optimization : Use design of experiments (DoE) to screen variables (e.g., equivalents of LiAlH₄ in reductions) and analyze yield/purity trade-offs .

Q. How should researchers resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Contradiction Analysis : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify misassignments. For example, unexpected peaks at δ = 2.2 ppm (methyl groups) in indoline derivatives suggest incomplete reduction, requiring additional purification .
  • Byproduct Identification : Use LC-MS/MS to detect side products (e.g., over-oxidized intermediates) and adjust reaction stoichiometry .
  • Case Study : In the synthesis of 6-((2-chloro-6-fluorobenzyl)oxy)-3-methylindoline, residual aldehyde (δ = 10.01 ppm) indicated incomplete reduction, necessitating excess LiAlH₄ .

Q. What strategies enhance the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.
  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanol solutions to inhibit radical degradation .
  • Handling : Use amber glassware to avoid photodegradation, as fluorinated benzyl derivatives are light-sensitive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.